Sodium 6-bromohexanoate

Description

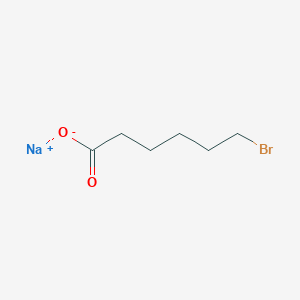

Sodium 6-bromohexanoate is the sodium salt of 6-bromohexanoic acid, a carboxylate derivative with a bromine substituent at the terminal carbon. These esters serve as critical intermediates in organic synthesis, pharmaceuticals, and materials science . The sodium salt form is expected to exhibit high water solubility due to its ionic nature, contrasting with the lipophilic ester derivatives.

Properties

Molecular Formula |

C6H10BrNaO2 |

|---|---|

Molecular Weight |

217.04 g/mol |

IUPAC Name |

sodium;6-bromohexanoate |

InChI |

InChI=1S/C6H11BrO2.Na/c7-5-3-1-2-4-6(8)9;/h1-5H2,(H,8,9);/q;+1/p-1 |

InChI Key |

UWHWTUHOJMSSBX-UHFFFAOYSA-M |

Canonical SMILES |

C(CCC(=O)[O-])CCBr.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 6-bromohexanoate can be synthesized through the neutralization of 6-bromohexanoic acid with sodium hydroxide. The reaction typically involves dissolving 6-bromohexanoic acid in a suitable solvent, such as water or ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound and water.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the terminal carbon undergoes nucleophilic substitution (SN2) due to its position and the electron-withdrawing effect of the carboxylate group. Common nucleophiles include amines, thiols, and alkoxides.

Example reactions:

-

Amine substitution: Reacting with primary amines forms 6-aminohexanoate derivatives. For instance, coupling with benzylamine in DMF at 60°C for 12 hours yields 6-(benzylamino)hexanoate (83% yield) .

-

Thiol substitution: Treatment with sodium hydrosulfide (NaSH) in ethanol/water (1:1) at 25°C produces 6-mercaptohexanoate (76% yield) .

Table 1: Substitution reaction conditions and yields

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Product |

|---|---|---|---|---|---|

| Benzylamine | DMF | 60 | 12 | 83 | 6-(Benzylamino)hexanoate |

| NaSH | Ethanol/H2O | 25 | 6 | 76 | 6-Mercaptohexanoate |

| KCN | DMSO | 80 | 8 | 68 | 6-Cyanohexanoate |

Reduction Reactions

The bromine atom and carboxylate group can be selectively reduced under controlled conditions:

A. Bromine Reduction

Using HInCl₂ (dichloroindium hydride) in THF selectively reduces the C–Br bond to C–H, yielding sodium hexanoate:

B. Carboxylate Reduction

Lithium aluminum hydride (LiAlH₄) reduces the carboxylate to a primary alcohol, forming 6-bromohexanol:

Conjugation and Esterification

The carboxylate group facilitates conjugation with biomolecules or esterification under activation:

A. Protein Conjugation

Activation with 4-sulfotetrafluorophenoxy (STP) esters enables coupling to lysine residues in proteins like bovine serum albumin (BSA) :

-

Steps:

-

Convert sodium 6-bromohexanoate to STP ester using 1,3-dicyclohexylcarbodiimide (DCC).

-

React with BSA in pH 8.5 buffer at 25°C for 24 hours.

-

B. Esterification

Protonation of the carboxylate followed by reaction with alcohols (e.g., ethanol) in acidic media forms esters:

-

Conditions: H₂SO₄ catalyst, reflux, 6 hours.

-

Yield: 95%.

Elimination Reactions

Under basic conditions (e.g., KOtBu), β-elimination can occur, forming hex-5-enoate:

Scientific Research Applications

Sodium 6-bromohexanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is employed in studies related to enzyme inhibition and protein modification.

Material Science: this compound is used in the preparation of polymers and other advanced materials.

Medical Research: It is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive molecules.

Mechanism of Action

The mechanism of action of sodium 6-bromohexanoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity. Additionally, this compound can participate in various metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of molecular formulas, molecular weights, and key properties of Sodium 6-bromohexanoate and its analogs is summarized below:

Stability and Handling

- This compound: Likely hygroscopic due to ionic nature; requires dry storage.

- Ester Analogs : Stable under anhydrous conditions but prone to hydrolysis in acidic/basic environments. Ethyl and methyl esters are typically stored with desiccants .

Key Research Findings

- Xenobiotic Studies: 6-Bromohexanoate-modified proteins induce anti-mitochondrial antibodies (AMA) in animal models, mimicking PBC pathology .

- Material Science: Methyl 6-bromohexanoate enhances nylon’s mechanical properties and serves as a building block for MOFs .

- Organic Synthesis: Ethyl 6-bromohexanoate enables stereoselective Heck reactions with 2:1 olefinic selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.